molecular formula C20H20BrNO5S B14994258 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide

5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B14994258
M. Wt: 466.3 g/mol
InChI Key: UFYQTGNKQCPXAF-UHFFFAOYSA-N
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Description

This compound is a benzofuran-2-carboxamide derivative featuring a bromine substituent at the 5-position of the benzofuran core, a methyl group at the 3-position, and a dual N-substitution pattern: one on the 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) group and the other on the (5-methylfuran-2-yl)methyl moiety. The benzofuran scaffold is widely recognized for its pharmacological relevance, particularly in anti-inflammatory, anticancer, and antimicrobial applications . The bromine atom enhances electrophilic reactivity and may improve binding affinity in biological systems, while the tetrahydrothiophen-3-yl sulfone group contributes to solubility and metabolic stability.

Properties

Molecular Formula

C20H20BrNO5S

Molecular Weight

466.3 g/mol

IUPAC Name

5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H20BrNO5S/c1-12-3-5-16(26-12)10-22(15-7-8-28(24,25)11-15)20(23)19-13(2)17-9-14(21)4-6-18(17)27-19/h3-6,9,15H,7-8,10-11H2,1-2H3

InChI Key

UFYQTGNKQCPXAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=C(O3)C=CC(=C4)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, bromination, and the introduction of the dioxidotetrahydrothiophene and furan moieties. Common synthetic routes may include:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Dioxidotetrahydrothiophene and Furan Moieties: These groups can be introduced through nucleophilic substitution reactions or coupling reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Pharmacology: It may serve as a lead compound for studying the pharmacokinetics and pharmacodynamics of related molecules.

    Materials Science: The unique chemical structure of the compound makes it suitable for developing new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues differ in halogenation, aromatic substituents, or sulfone/amide groups. Key examples include:

Compound Name Substituents (vs. Target) Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Reference
5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide Cl instead of Br; 3-fluorobenzyl instead of (5-methylfuran-2-yl)methyl C₂₂H₂₂ClFN₂O₅S 492.94 Enhanced metabolic stability
2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide Acetamide backbone; dimethylbenzofuran C₁₅H₁₇NO₄S 307.36 Reduced halogen-dependent toxicity
5-Bromo-2-phenyl-3-phenylsulfinyl-1-benzofuran Sulfinyl instead of sulfone; no carboxamide C₂₀H₁₅BrO₂S 415.30 Anticancer activity (in vitro)

Key Observations :

  • Aromatic Substituents : The (5-methylfuran-2-yl)methyl group in the target compound may improve blood-brain barrier penetration compared to the 3-fluorobenzyl group in , due to furan’s lower electronegativity and smaller steric profile.
  • Sulfone vs. Sulfinyl : The sulfone group in the target compound (vs. sulfinyl in ) offers greater oxidation stability and stronger hydrogen-bonding capacity, which could enhance target engagement .

Yield Comparison :

  • The chlorinated analogue in reported a yield of ~65% for the final coupling step, while brominated derivatives (e.g., ) often show lower yields (~50–55%) due to bromine’s reactivity and purification challenges.
Pharmacological and Physicochemical Properties
  • Solubility: The sulfone group in the target compound enhances water solubility compared to non-sulfonated benzofurans (e.g., ), as sulfones exhibit higher polarity.
  • Binding Affinity : Molecular docking studies on similar compounds suggest that bromine’s larger van der Waals radius improves hydrophobic interactions with kinase active sites (e.g., EGFR inhibition ).
  • Metabolic Stability : The tetrahydrothiophen-3-yl sulfone group reduces cytochrome P450-mediated oxidation compared to furan-only derivatives, as observed in .

Biological Activity

5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a benzofuran core , a bromine substituent , and a dioxidotetrahydrothiophene moiety, which contribute to its biological properties. The molecular formula is C22H22BrNO5SC_{22}H_{22}BrNO_{5}S with a molecular weight of 492.4 g/mol. Its unique structure suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of benzofuran and thiophene show promising anticancer effects. The compound's structure may enhance its affinity for cancer cell targets.
  • Anti-inflammatory Properties : Compounds containing furan and benzofuran structures have been associated with anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Effects : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may possess similar properties.

Anticancer Activity

A study evaluated the anticancer properties of related compounds against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values as low as 2.93 µM against MCF-7 cells, highlighting the potential for this compound to inhibit cancer cell proliferation effectively .

CompoundCell LineIC50 (µM)
7cMCF-77.17 ± 0.94
7dMCF-72.93 ± 0.47
12dA54913.92 ± 1.21

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • VEGFR-2 Inhibition : Similar compounds have shown inhibitory activity against VEGFR-2, a critical target in cancer therapy. For instance, IC50 values for related compounds were reported at approximately 185.5 nM .
  • Apoptotic Pathways : Research indicates that these compounds can induce apoptosis in cancer cells by modulating the expression of apoptotic markers such as caspases and Bcl-2 family proteins .
  • Cell Cycle Arrest : The impact on cell cycle phases has been noted, suggesting that the compound may interfere with normal cell cycle progression in cancer cells.

The synthesis of this compound involves several organic reactions that leverage its unique functional groups. The presence of bromine and sulfur atoms is expected to influence both its reactivity and interaction with biological targets .

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